Indole-2-carboxylic acid is a natural product found in Strychnos cathayensis and Solanum lycopersicum with data available.
Indole-2-carboxylic acid
CAS No.: 1477-50-5
Cat. No.: VC21538568
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1477-50-5 |
---|---|
Molecular Formula | C9H7NO2 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12) |
Standard InChI Key | HCUARRIEZVDMPT-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)O |
Melting Point | 206.5 °C |
Chemical Identity and Basic Properties
Indole-2-carboxylic acid (CAS No. 1477-50-5) is an indolyl carboxylic acid with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol . The compound belongs to the class of indole derivatives, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a carboxylic acid functionality at the 2-position. This particular positioning of the carboxylic acid group provides unique chemical reactivity to the molecule.
The compound is known by several synonyms including 1H-indole-2-carboxylic acid, 2-indolecarboxylic acid, 2-carboxyindole, and 2-carboxy-1H-indole . Within chemical databases, it is identified by various reference codes including MFCD00005611 (MDL Number), CB7728231 (CBNumber), and has the IUPAC Standard InChIKey referenced in literature .
Physical Properties
Indole-2-carboxylic acid appears as an off-white to yellow crystalline powder or crystals with the following physical characteristics:
Property | Value |
---|---|
Melting point | 202-206°C (literature) |
Boiling point | 287.44°C (rough estimate) |
Density | 1.2480 g/cm³ (rough estimate) |
Refractive index | 1.5050 (estimate) |
Physical form | Crystalline Powder or Crystals |
Color | Off-white to yellow to brown |
These physical properties highlight the compound's stability and crystalline nature, which are important considerations for storage and handling in laboratory settings .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of indole-2-carboxylic acid, with different routes offering various advantages in terms of yield, purity, and scale-up potential.
Industrial Synthesis
A notable industrial synthesis method utilizes nitrotoluene and diethyl oxalate as primary raw materials. This approach offers advantages for large-scale production due to readily available starting materials, mild reaction conditions, and relatively high chemical yields .
The synthetic route involves the following key steps:
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Condensation of o-nitrotoluene with diethyl oxalate in sodium ethoxide ethanol solution (18%)
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Atmospheric distillation to remove ethanol solvent
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Reduction with hydrazine hydrate catalyzed by ferrous hydroxide
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Acidification with hydrochloric acid solution (25-30%) to precipitate crude indole-2-carboxylic acid
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Purification through pH adjustment, activated carbon treatment, and recrystallization
The reaction can be represented by the following simplified scheme:
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o-nitrotoluene + diethyl oxalate → intermediate compound (condensation reaction)
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Intermediate compound + hydrazine hydrate → indole-2-carboxylic acid (reduction and cyclization)
This method is particularly valuable for industrial applications due to:
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Use of inexpensive catalysts (ferrous hydroxide)
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Mild reaction conditions (50-55°C for condensation, 80-90°C for reduction)
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Simple post-reaction processing
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High chemical yield
Alternative Synthesis Routes
Applications and Uses
Indole-2-carboxylic acid serves as a versatile building block in organic synthesis, finding applications across multiple domains of chemistry and pharmaceutical research.
Synthetic Applications
The compound functions as a key reactant in numerous synthetic pathways:
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Total synthesis of (±)-dibromophakellin and its analogs
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Synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine
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Stereoselective preparation of renieramycin G analogs
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Preparation of spirooxoindolepyrrolidines through a sequence involving reduction, oxidation, condensation, amidation, and Kharasch radical cyclization
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Palladium-catalyzed cyclization reactions
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Preparation of N,N′-(pentane)diylbis[indolecarboxamide] and N,N′-[phenylenebis(methylene)]bis[indolecarboxamide] derivatives
These applications demonstrate the compound's utility in constructing complex molecular architectures, particularly those containing nitrogen heterocycles.
Pharmaceutical Applications
Recent research has focused on the development of indole-2-carboxylic acid derivatives as potential pharmaceutical agents. One notable application is in the design of HIV-1 integrase strand transfer inhibitors (INSTIs) .
A recent study demonstrated that indole-2-carboxylic acid exhibits inhibitory activity against integrase strand transfer. Molecular modeling revealed that the indole nucleus of the compound can chelate with two Mg²⁺ ions within the active site of integrase .
Through structural optimization, researchers developed a series of indole-2-carboxylic acid derivatives with enhanced activity. Notably, compound 17a exhibited marked inhibition of integrase with an IC₅₀ value of 3.11 μM .
Derivatives and Related Compounds
Ethyl Ester Derivative
The ethyl ester of indole-2-carboxylic acid (ethyl indole-2-carboxylate, CAS 3770-50-1) is a significant derivative with the molecular formula C₁₁H₁₁NO₂ and molecular weight of 189.2105 g/mol . This compound often serves as an intermediate in organic synthesis and may offer improved solubility in non-polar solvents compared to the parent carboxylic acid.
The ethyl ester can be characterized by various spectroscopic techniques, including infrared spectroscopy, with detailed spectral data available in chemical databases such as the NIST WebBook .
Other Significant Derivatives
Beyond the ethyl ester, numerous other derivatives of indole-2-carboxylic acid have been synthesized and studied, including:
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Amide derivatives - formed through reactions with various amines
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Halogenated derivatives - particularly at positions 5 and 6 of the indole ring
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Reduced derivatives - where the carboxylic acid group is reduced to aldehyde or alcohol functionalities
These derivatives expand the chemical space around the indole-2-carboxylic acid scaffold, providing opportunities for structure-activity relationship studies in medicinal chemistry applications.
Spectroscopic Properties
Spectroscopic data for indole-2-carboxylic acid and its derivatives provide valuable tools for identification and purity assessment. Key spectroscopic features include:
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IR Spectrum: Characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700 cm⁻¹) and N-H stretch of the indole
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NMR Spectrum: Distinctive signals for aromatic protons of the indole ring system and the acidic proton of the carboxylic acid group
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Mass Spectrum: Molecular ion peak corresponding to the molecular weight and fragmentation patterns consistent with the indole-2-carboxylic acid structure
These spectroscopic properties facilitate structural confirmation and quality control in both research and industrial settings.
Biological Activity and Structure-Activity Relationships
The biological activity of indole-2-carboxylic acid is largely attributed to its ability to interact with various biological targets through:
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Hydrogen bonding via the carboxylic acid moiety
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π-π stacking interactions through the aromatic indole system
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Metal chelation, particularly with divalent metal ions like Mg²⁺
Structure-activity relationship studies have revealed that modifications at specific positions of the indole ring can significantly impact biological activity. For instance, introducing halogenated benzene rings at the C6 position enhances binding with viral DNA in the context of HIV-1 integrase inhibition .
These findings highlight the potential for rational design of indole-2-carboxylic acid derivatives with optimized pharmacological profiles for specific therapeutic applications.
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